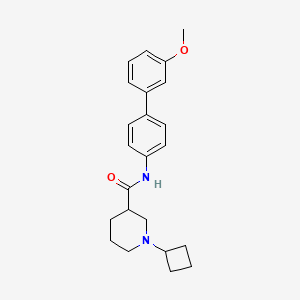
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide, also known as CHIR99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). It is widely used in scientific research for its ability to promote the self-renewal and pluripotency of stem cells, as well as its potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is a selective and potent inhibitor of GSK-3, which plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide activates the Wnt signaling pathway, which promotes the self-renewal and pluripotency of stem cells.
Biochemical and Physiological Effects:
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects on stem cells, including the upregulation of pluripotency markers and the downregulation of lineage-specific markers. It has also been shown to enhance the survival and proliferation of stem cells, as well as their ability to differentiate into various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is its ability to promote the self-renewal and pluripotency of stem cells, which is essential for many scientific research applications. In addition, 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is highly selective and potent, which reduces the risk of off-target effects. However, one of the limitations of 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are many potential future directions for the use of 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide in scientific research. One area of focus is the development of new stem cell-based therapies for various diseases, including neurological disorders, cardiovascular disease, and liver disease. Another area of focus is the optimization of 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide synthesis and formulation to reduce costs and improve efficacy. Finally, further research is needed to fully understand the mechanisms of action of 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide and its potential applications in various fields of medicine and biology.
Méthodes De Synthèse
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide can be synthesized through a multi-step process involving the reaction of 5-chloroindole with various reagents, including 2-bromoethylamine hydrobromide, sodium hydride, and 2-(2-hydroxyphenyl)acetic acid. The final product is obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide has been extensively studied for its effects on stem cell biology and differentiation. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by inhibiting GSK-3, a key regulator of the Wnt signaling pathway. In addition, 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide has been used to generate various cell types, including neural progenitor cells, cardiomyocytes, and hepatocytes, for potential therapeutic applications.
Propriétés
IUPAC Name |
2-(5-chloroindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-6-7-16-14(10-15)8-9-21(16)12-18(23)20-11-17(22)13-4-2-1-3-5-13/h1-10,17,22H,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWCDEAYTAUJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B6056001.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056008.png)
![3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6056016.png)
![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-bromobenzoate](/img/structure/B6056034.png)
![1-{2-[(2,2-diallyl-1-pyrrolidinyl)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6056045.png)
![2-furaldehyde [5-(4-bromobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6056052.png)
![2-[3,5-dimethyl-2-(1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6056057.png)
![2-(4-bromophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6056062.png)
![3-butyl-1-methyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperazinone](/img/structure/B6056072.png)
![N-[1-methyl-2-(3-pyridinyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6056079.png)
![1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)
![ethyl 1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6056093.png)
